2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methylcyclohexyl)acetamide
Overview
Description
Scientific Research Applications
Antimicrobial and Hemolytic Activity
2,5-Disubstituted 1,3,4-oxadiazole compounds, including structures similar to the one inquired, have garnered attention due to their pharmacological activities. Research indicates that these compounds exhibit significant antimicrobial and hemolytic activities. A study synthesized a series of these derivatives and found them to be active against selected microbial species, with some compounds showing potent antimicrobial effects and relatively low cytotoxicity, making them promising for further biological applications (Gul et al., 2017).
Anti-Salmonella Typhi Activity
Another study focused on synthesizing new 2-amino-1,3,4-oxadiazole derivatives, including those with a structure related to the chemical , to evaluate their anti-Salmonella Typhi activity. The study found that certain acylated compounds derived from these oxadiazoles showed significant activity against Salmonella Typhi, indicating their potential as antibacterial agents (Salama, 2020).
Enzyme Inhibition and Therapeutic Potential
Research on N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides has revealed their promising therapeutic potential. These unique biheterocycles have been shown to inhibit various enzymes, such as acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease, suggesting their applicability as potential therapeutic agents. The study highlighted their low cytotoxicity and significant enzyme inhibition, which could pave the way for new treatments (Abbasi et al., 2018).
Antimicrobial and Antifungal Agents
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives exhibited notable antimicrobial properties. These compounds, including structures akin to the one mentioned, were evaluated for their Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives showed high potency, highlighting the importance of fluorine atoms in enhancing antimicrobial and antifungal properties (Parikh & Joshi, 2014).
properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c1-11-4-2-3-5-14(11)19-15(22)10-24-17-21-20-16(23-17)12-6-8-13(18)9-7-12/h6-9,11,14H,2-5,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXXWDBDKOMOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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